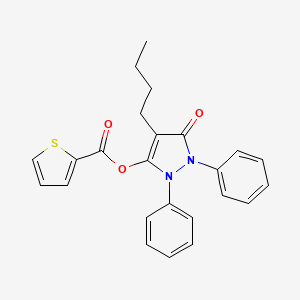
4-Butyl-1,2-dihydro-5-((2-thenoyl)oxy)-1,2-diphenyl-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-1,2-dihydro-5-((2-thenoyl)oxy)-1,2-diphenyl-3H-pyrazol-3-one is a synthetic organic compound belonging to the pyrazolone class. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1,2-dihydro-5-((2-thenoyl)oxy)-1,2-diphenyl-3H-pyrazol-3-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the butyl group: This step involves the alkylation of the pyrazolone core with a butyl halide in the presence of a base.
Attachment of the thenoyl group: The final step involves the esterification of the pyrazolone core with 2-thenoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4-Butyl-1,2-dihydro-5-((2-thenoyl)oxy)-1,2-diphenyl-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols or amines.
科学研究应用
Chemistry
In chemistry, 4-Butyl-1,2-dihydro-5-((2-thenoyl)oxy)-1,2-diphenyl-3H-pyrazol-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may be studied for its potential biological activities, such as anti-inflammatory, analgesic, or antimicrobial properties. Researchers may investigate its interactions with various biological targets and pathways.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its pharmacokinetics, pharmacodynamics, and therapeutic efficacy would be key areas of research.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties could be leveraged to create products with specific characteristics.
作用机制
The mechanism of action of 4-Butyl-1,2-dihydro-5-((2-thenoyl)oxy)-1,2-diphenyl-3H-pyrazol-3-one would depend on its specific biological activity. For example, if it exhibits anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways. Molecular targets could include enzymes, receptors, or other proteins involved in the biological process.
相似化合物的比较
Similar Compounds
- 4-Butyl-1,2-dihydro-5-hydroxy-1,2-diphenyl-3H-pyrazol-3-one
- 4-Butyl-1,2-dihydro-5-((2-furoyl)oxy)-1,2-diphenyl-3H-pyrazol-3-one
- 4-Butyl-1,2-dihydro-5-((2-benzoyl)oxy)-1,2-diphenyl-3H-pyrazol-3-one
Uniqueness
4-Butyl-1,2-dihydro-5-((2-thenoyl)oxy)-1,2-diphenyl-3H-pyrazol-3-one is unique due to the presence of the thenoyl group, which may impart specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
属性
CAS 编号 |
87792-14-1 |
|---|---|
分子式 |
C24H22N2O3S |
分子量 |
418.5 g/mol |
IUPAC 名称 |
(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) thiophene-2-carboxylate |
InChI |
InChI=1S/C24H22N2O3S/c1-2-3-15-20-22(27)25(18-11-6-4-7-12-18)26(19-13-8-5-9-14-19)23(20)29-24(28)21-16-10-17-30-21/h4-14,16-17H,2-3,15H2,1H3 |
InChI 键 |
KGZGBODIIMWEDY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



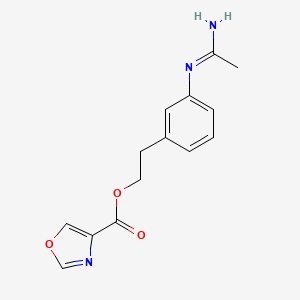
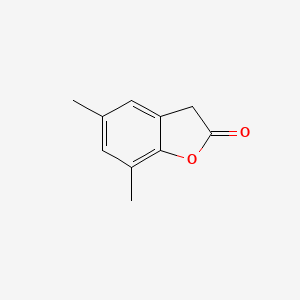
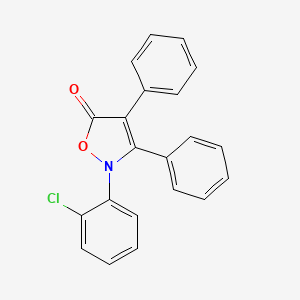
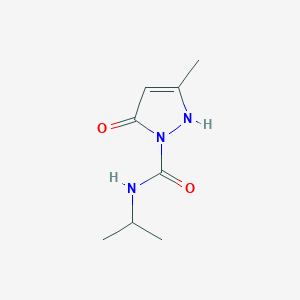
![1-(4-{4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]phenoxy}phenyl)ethan-1-one](/img/structure/B12891796.png)
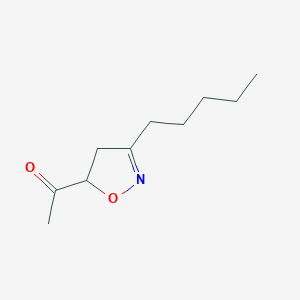
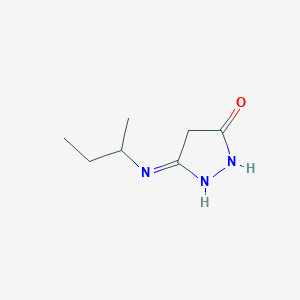
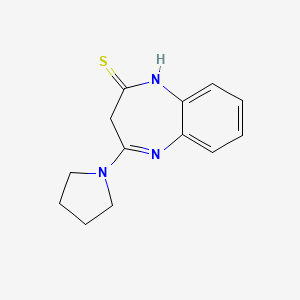
![4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole](/img/structure/B12891825.png)
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12891827.png)
![2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12891838.png)
![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12891854.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12891861.png)
